(2-butoxy-3,5-ditert-butylphenyl)boronic acid
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Overview
Description
(2-butoxy-3,5-ditert-butylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with butyloxy and tert-butyl groups. The presence of these substituents imparts distinct chemical properties to the compound, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-butoxy-3,5-ditert-butylphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butylphenol with boric acid. The process begins by dissolving 3,5-di-tert-butylphenol in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere of nitrogen or argon. The reaction mixture is then cooled to -78°C, and a solution of n-butyllithium in hexane is added dropwise. After stirring for 30 minutes, triisopropyl borate is added, and the reaction is allowed to proceed for several hours as the temperature gradually returns to room temperature. The reaction is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed with saturated saline solution, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from hexane to obtain the desired compound as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-butoxy-3,5-ditert-butylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form boronates.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boronates.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(2-butoxy-3,5-ditert-butylphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed as a fluorescent probe for detecting boronate esters.
Medicine: Potential use in drug development due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the synthesis of nanoparticles for studying emission properties.
Mechanism of Action
The mechanism of action of (2-butoxy-3,5-ditert-butylphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in applications such as fluorescent probes and drug development, where the compound can selectively bind to specific biomolecules and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylphenylboronic acid: Lacks the butyloxy group, making it less versatile in certain applications.
4-tert-Butylphenylboronic acid: Has a different substitution pattern on the phenyl ring, affecting its reactivity and applications.
Uniqueness
(2-butoxy-3,5-ditert-butylphenyl)boronic acid is unique due to the presence of both butyloxy and tert-butyl groups, which enhance its solubility, stability, and reactivity. These properties make it particularly valuable in applications requiring specific interactions with molecular targets, such as in the development of fluorescent probes and drug candidates.
Properties
Molecular Formula |
C18H31BO3 |
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Molecular Weight |
306.2 g/mol |
IUPAC Name |
(2-butoxy-3,5-ditert-butylphenyl)boronic acid |
InChI |
InChI=1S/C18H31BO3/c1-8-9-10-22-16-14(18(5,6)7)11-13(17(2,3)4)12-15(16)19(20)21/h11-12,20-21H,8-10H2,1-7H3 |
InChI Key |
CDQGCFBAHDIMHJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCCC)C(C)(C)C)C(C)(C)C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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